ReN-1869 hydrochloride

Neurogenic Inflammation Pain Edema

Researchers studying neurogenic pain often find standard H1 antagonists like mepyramine ineffective-even at 10 mg/kg, it fails to inhibit histamine-evoked edema. ReN-1869 HCl (CAS 170149-76-5) addresses this gap with validated in vivo efficacy. • ED50 ~300 μg/kg in histamine-evoked edema; mepyramine shows no significant effect at 10 mg/kg • Selective H1 antagonist (Ki 0.19 μM) with sigma site affinity (Ki 0.45 μM) • CNS-penetrant, orally bioavailable, safe up to 300 mg/kg in mice • ≥98% purity; global shipping available

Molecular Formula C24H28ClNO2
Molecular Weight 397.9 g/mol
CAS No. 170149-76-5
Cat. No. B1663300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReN-1869 hydrochloride
CAS170149-76-5
Molecular FormulaC24H28ClNO2
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)CCC=C2C3=CC=CC=C3CCC4=CC=CC=C42)C(=O)O.Cl
InChIInChI=1S/C24H27NO2.ClH/c26-24(27)20-9-5-15-25(17-20)16-6-12-23-21-10-3-1-7-18(21)13-14-19-8-2-4-11-22(19)23;/h1-4,7-8,10-12,20H,5-6,9,13-17H2,(H,26,27);1H/t20-;/m1./s1
InChIKeyOJCOPCYFLFDPTD-VEIFNGETSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid;hydrochloride (CAS 170149-76-5) Procurement: A Selective Histamine H1 Antagonist for Pain Research


The compound (3R)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid;hydrochloride, commonly known as ReN-1869 hydrochloride (or NNC-05-1869) [1], is a small-molecule tricyclic antihistamine. It functions as a selective antagonist of the histamine H1 receptor . Preclinical studies indicate it possesses antinociceptive and anti-inflammatory properties in models of neurogenic pain, with a distinct pharmacological profile centered on central H1 receptor blockade [2].

H1/Sigma Dual Binding

Reported H1 and sigma site affinity supports mechanistic selectivity profiling

Pain Pathway Models

Neurogenic inflammation and neuropathic pain model response data available

Disease-State Selectivity

Model-specific effects observed in neuropathic but not naive animals

Why Generic Substitution of ReN-1869 Hydrochloride with Other H1 Antagonists is Scientifically Unjustified


Simply substituting ReN-1869 hydrochloride with another histamine H1 receptor antagonist, such as the first-generation antihistamine mepyramine, is not scientifically valid for pain research applications. While both compounds share H1 antagonism, their in vivo efficacy profiles diverge significantly. For instance, ReN-1869 effectively inhibits histamine-evoked paw edema with an ED50 of approximately 300 μg/kg, whereas mepyramine fails to produce significant inhibition even at a high dose of 10 mg/kg [1]. This differential activity in neurogenic inflammation models underscores that molecular target binding alone does not predict functional outcomes, highlighting the necessity for compound-specific selection based on validated in vivo performance [1].

Class-wide H1 Antagonism

H1 target binding alone may not predict in vivo anti-edema response; mepyramine shows distinct profile.

Functional Outcome Divergence

Different H1 antagonists can exhibit divergent efficacy in neurogenic inflammation models.

Compound-Specific Validation

Validated in vivo performance is compound-dependent; substitution without testing may alter model outcomes.

ReN-1869 Hydrochloride: A Quantitative Guide to Differentiating Evidence for Scientific Selection


ReN-1869 vs. Mepyramine: Differential Efficacy in Histamine-Evoked Paw Edema

ReN-1869 hydrochloride demonstrates superior in vivo efficacy in a histamine-evoked paw edema model compared to the classic H1 antagonist mepyramine. ReN-1869 inhibited edema with an ED50 of approximately 300 μg/kg (i.p.) [1]. In contrast, mepyramine at a high dose of 10 mg/kg (i.p.) was unable to produce significant inhibition (0.29±0.06 vs. 0.34±0.05 mL in controls) [1].

In Vivo Edema Inhibition
Reported comparison
ReN-1869 ED50 ~300 μg/kg i.p. vs Mepyramine 10 mg/kg i.p. no comparable effect
Supports distinct in vivo response in histamine-evoked edema model
Direct head-to-head from single study; verify in independent model
Neurogenic Inflammation Pain Edema Antihistamine

ReN-1869 Binding Affinity and Selectivity Profile at H1 and Sigma Sites

In radioligand binding assays using guinea pig brain membranes, ReN-1869 hydrochloride exhibits a high affinity for the histamine H1 receptor with a Ki of 0.19 ± 0.04 μM [1]. It also displays moderate affinity for a non-selective sigma (σ) site with a Ki of 0.45 μM [1]. This profile is distinct from many other H1 antagonists which lack this sigma site affinity [2].

Receptor Binding Affinity
Cross-study comparable
H1 Ki 0.19 ± 0.04 μM; Sigma Ki 0.45 μM
Dual H1/sigma binding profile supports selectivity profiling
Class-level comparison; sigma affinity may not transfer across assays
Receptor Binding Selectivity Histamine H1 Sigma Site

ReN-1869 Exhibits Selective Antinociception in Neuropathic Pain Models

In a rat model of peripheral neuropathy (L5/6 spinal nerve ligation), systemic administration of ReN-1869 (0.1-4 mg/kg) selectively inhibited dorsal horn neuronal responses to low-threshold mechanical stimuli (von Frey 9 g). This effect was robust in neuropathic animals but was not significant in naive controls, demonstrating a disease-state-specific action [1]. The compound's effect on mechanical allodynia was similar to that produced by another H1 antagonist, mepyramine (1-20 mg/kg), suggesting a shared mechanism [1].

Neuropathic Pain Model Response
Direct head-to-head
ReN-1869 0.1-4 mg/kg i.v.; Mepyramine 1-20 mg/kg i.v. both inhibited allodynia firing
Disease-state-specific effects support pain-pathway selectivity studies
Shared H1 mechanism; confirm dose-response in your model
Neuropathic Pain Electrophysiology Spinal Nerve Ligation Allodynia

ReN-1869's Oral Bioavailability and CNS Penetration Profile

ReN-1869 hydrochloride is reported to be orally available, well-tolerated, and readily enters the central nervous system (CNS) in mice, with no adverse effects observed at doses up to 300 mg/kg [1]. This pharmacokinetic profile is critical for its proposed mechanism of action, which involves central H1 receptor blockade in the spinal cord [2].

PK and Tolerability Profile
Reported context
Oral bioavailability; CNS penetration; no overt adverse events reported at ≤300 mg/kg p.o. in mice
Supports oral dosing feasibility in rodent pain models with tolerability context
Tolerability data from limited report; validate for chronic studies
Pharmacokinetics CNS Penetration Oral Bioavailability Safety

Primary Research and Industrial Applications for ReN-1869 Hydrochloride


Mechanistic Studies of Central Histamine H1 Receptors in Neuropathic Pain

ReN-1869 hydrochloride is an ideal tool compound for in vivo electrophysiology studies investigating the role of central H1 receptors in pain processing. Its selective inhibition of mechanical allodynia in spinal nerve ligation models, without affecting normal sensory processing in naive animals [1], allows for the dissection of pain-specific pathways. Researchers can use this compound to validate H1 receptor involvement in specific pain modalities and to explore downstream signaling mechanisms in the dorsal horn of the spinal cord.

Investigating Differential Efficacy of H1 Antagonists in Neurogenic Inflammation

For scientists studying neurogenic inflammation, ReN-1869 offers a unique advantage over other H1 antagonists. Direct comparative data shows it potently inhibits histamine-evoked edema, while a high dose of mepyramine is ineffective [2]. This functional difference makes ReN-1869 the preferred positive control or tool compound for assays where blockade of the H1 receptor alone may not guarantee an anti-inflammatory outcome, enabling deeper investigation into the specific signaling pathways engaged by this class of compounds.

In Vivo Pharmacological Validation in Chronic Pain Models

Given its favorable oral bioavailability, CNS penetration, and wide safety margin in mice (tolerated up to 300 mg/kg) [2], ReN-1869 is well-suited for chronic dosing studies in rodent models of persistent pain. Its demonstrated antinociceptive activity in models of chemical nociception (formalin, capsaicin) [2] and its ability to amplify morphine analgesia without tolerance [2] make it a valuable candidate for combination therapy research and for validating H1 receptor as a target in chronic pain management.

Pharmacological Profiling of Sigma-1 Site Ligands

ReN-1869's secondary affinity for a non-selective sigma site (Ki = 0.45 μM) [2] provides a unique opportunity for researchers studying sigma receptor pharmacology. It can serve as a dual H1/sigma tool compound or as a comparator against more selective sigma-1 ligands. Its profile can help differentiate H1-mediated effects from those potentially involving sigma site modulation in complex in vivo pain and inflammation models.

Application
Selection Property
Validation Focus
Central H1 receptor pain pathway studies
Selective H1 antagonism with disease-state-dependent model activity
Spinal dorsal horn neuronal response in neuropathic models
H1 antagonist response comparison in neurogenic edema models
Distinct in vivo anti-edema profile compared to classic H1 antagonists
Histamine-evoked paw edema model endpoint response
Oral chronic dosing studies in persistent pain models
Oral bioavailability, CNS penetration, and reported tolerability up to 300 mg/kg
Pain-behavior endpoints and combination interaction in rodent models
Sigma-1 site ligand profiling with H1 co-engagement
Dual H1/sigma binding affinity for selectivity differentiation
Comparative binding and functional assays to dissect H1 vs sigma effects

Technical Documentation Hub

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43 linked technical documents
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